4-Bromo-3-iodo-1H-indazol-6-OL

Catalog No.
S3582483
CAS No.
887568-93-6
M.F
C7H4BrIN2O
M. Wt
338.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-iodo-1H-indazol-6-OL

CAS Number

887568-93-6

Product Name

4-Bromo-3-iodo-1H-indazol-6-OL

IUPAC Name

4-bromo-3-iodo-2H-indazol-6-ol

Molecular Formula

C7H4BrIN2O

Molecular Weight

338.93 g/mol

InChI

InChI=1S/C7H4BrIN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)

InChI Key

ZXEDXBNQPYGPFH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C(NN=C21)I)Br)O

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Br)O

4-Bromo-3-iodo-1H-indazol-6-OL, with the molecular formula C7H4BrIN2OC_7H_4BrIN_2O and a molecular weight of approximately 338.93 g/mol, is a halogenated indazole derivative. The compound features a hydroxyl group (-OH) at the 6-position, a bromine atom at the 4-position, and an iodine atom at the 3-position of the indazole ring system. This unique arrangement contributes to its chemical properties and potential biological activities. The structural representation can be expressed using SMILES notation as Oc1cc(I)cc2[nH]nc(Br)c12 and its InChIKey is XNYWSLCMRHOBJH-UHFFFAOYSA-N .

Typical of indazole derivatives. These include:

  • Halogenation: The presence of bromine and iodine allows for further halogenation reactions under appropriate conditions.
  • Suzuki Coupling: This reaction can be employed to form carbon-carbon bonds by coupling with boronic acids, which can lead to the synthesis of more complex molecules .
  • Hydroxyl Group Reactions: The hydroxyl group can undergo reactions such as dehydration to form ethers or can be involved in substitution reactions.

Indazole derivatives, including 4-bromo-3-iodo-1H-indazol-6-OL, have been studied for their biological activities. They exhibit potential anti-cancer properties, with some derivatives showing efficacy against various cancer cell lines. The compound's structural features may enhance its interaction with biological targets, making it a candidate for pharmacological studies .

The synthesis of 4-bromo-3-iodo-1H-indazol-6-OL typically involves several steps:

  • Iodination: Starting from 6-bromo-1H-indazole, iodination is performed using iodine in the presence of a base such as potassium hydroxide. This step introduces the iodine atom at the desired position .
  • Formation of Hydroxyl Group: The introduction of the hydroxyl group can be achieved through hydrolysis or oxidation reactions depending on the starting materials used.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Studies on the interactions of 4-bromo-3-iodo-1H-indazol-6-OL with various biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cancer progression, although detailed studies are required to elucidate these interactions fully .

Several compounds share structural similarities with 4-bromo-3-iodo-1H-indazol-6-OL, including:

Compound NameSimilarity IndexKey Features
6-Bromo-3-chloro-1H-indazole0.98Contains chlorine instead of iodine
6-Bromo-3-methyl-1H-indazole0.96Methyl group at the 3-position
5-Methyl-3-bromo-1H-indazole0.92Methyl group at the 5-position
6-Bromo-3-fluoro-1H-indazole0.91Fluorine instead of iodine
5-Iodo-3-bromo-1H-indazole0.87Iodine at the 5-position

These compounds vary primarily in their halogen substituents and additional functional groups, which influence their chemical reactivity and biological activity. The unique combination of bromine and iodine in 4-bromo-3-iodo-1H-indazol-6-OL may provide distinct advantages in terms of selectivity and potency for specific biological targets compared to its analogs .

XLogP3

2.6

Dates

Last modified: 07-26-2023

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